2-(2,5-Dibromothiophen-3-yl)acetic acid
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Overview
Description
2-(2,5-Dibromothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C6H4Br2O2S and a molecular weight of 299.97 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dibromothiophen-3-yl)acetic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of 3-thiopheneacetic acid using bromine in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination at the 2 and 5 positions of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dibromothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-(2,5-Dibromothiophen-3-yl)acetic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex thiophene derivatives.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Industrial Chemistry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-(2,5-Dibromothiophen-3-yl)acetic acid involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to its biological effects. The bromine atoms and the thiophene ring play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3-hexylthiophene
- 2,5-Dibromo-3-methylthiophene
- Methyl 2,5-dibromothiophene-3-carboxylate
- 2,3,5-Tribromo-4-methylthiophene
- 2,5-Dibromo-3-octylthiophene
Uniqueness
2-(2,5-Dibromothiophen-3-yl)acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. Its acetic acid moiety enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and material science .
Properties
IUPAC Name |
2-(2,5-dibromothiophen-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2S/c7-4-1-3(2-5(9)10)6(8)11-4/h1H,2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWCVMIANHTMBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(=O)O)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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